
3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE is a synthetic organic compound known for its unique chemical structure and properties. It is a member of the thiacarbocyanine family, characterized by the presence of sulfur atoms within the conjugated system. This compound is often used in various scientific research applications due to its distinct photophysical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE typically involves the condensation of appropriate benzothiazole derivatives with aldehydes or ketones under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms or the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, thiols, or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Wissenschaftliche Forschungsanwendungen
3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various spectroscopic techniques due to its strong absorption and fluorescence properties.
Biology: Employed in cellular imaging and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.
Industry: Utilized in the development of sensors and as a component in optoelectronic devices.
Wirkmechanismus
The mechanism of action of 3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE involves its interaction with molecular targets through its conjugated system. The compound can absorb light and undergo electronic transitions, leading to the generation of reactive oxygen species (ROS) in photodynamic therapy. These ROS can induce cell damage and apoptosis in targeted cells. The molecular pathways involved include the activation of oxidative stress responses and the disruption of cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5’-Dimethyl-9-ethyl-3-(2-hydroxyethyl)-3’-(3-sulfatobutyl)thiacarbocyanine betaine
- 9-Ethyl-3-(2-hydroxyethyl)-5,5´-dimethyl-3´-(3-sulfooxy)-thiacarbocyanine hydroxide
Uniqueness
3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE is unique due to its specific substitution pattern and the presence of both hydroxyethyl and sulfatobutyl groups. These functional groups contribute to its distinct photophysical properties and reactivity, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
103534-62-9 |
|---|---|
Molekularformel |
C24H26N2O5S3 |
Molekulargewicht |
518.67 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol](/img/structure/B1141326.png)
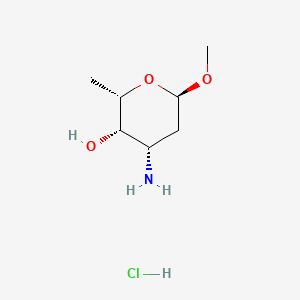
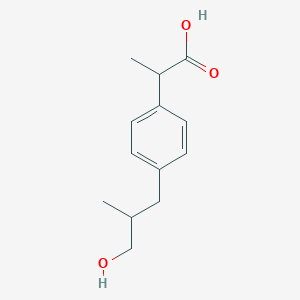
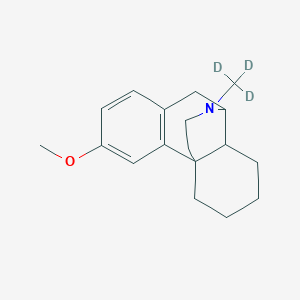
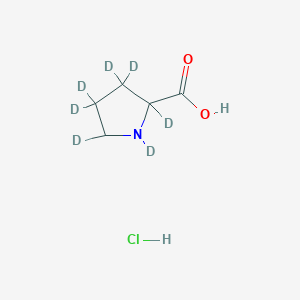

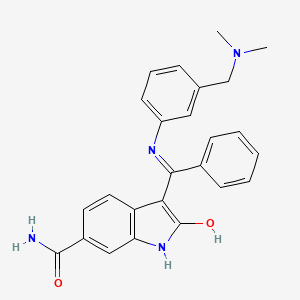
![dimethyl (2S)-2-[[2,3,5,6-tetradeuterio-4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B1141342.png)
![(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B1141344.png)
